

# Application Note: Quantification of Elimusertib-d3 in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Elimusertib-d3*

Cat. No.: *B15618933*

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## Abstract

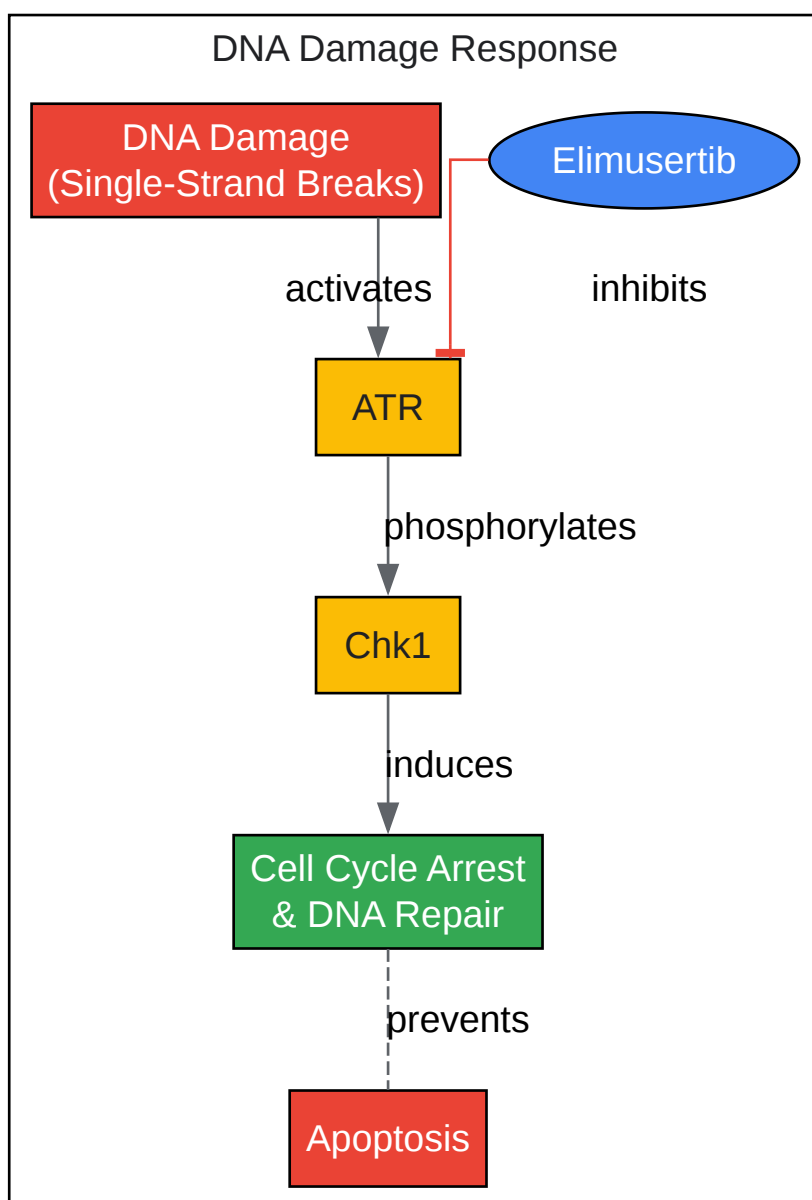
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Elimusertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, in human plasma. **Elimusertib-d3** is utilized as the internal standard (IS) to ensure high accuracy and precision. The straightforward protocol, involving a simple protein precipitation step, offers excellent sensitivity, linearity, and reproducibility, making it suitable for pharmacokinetic studies in drug development.

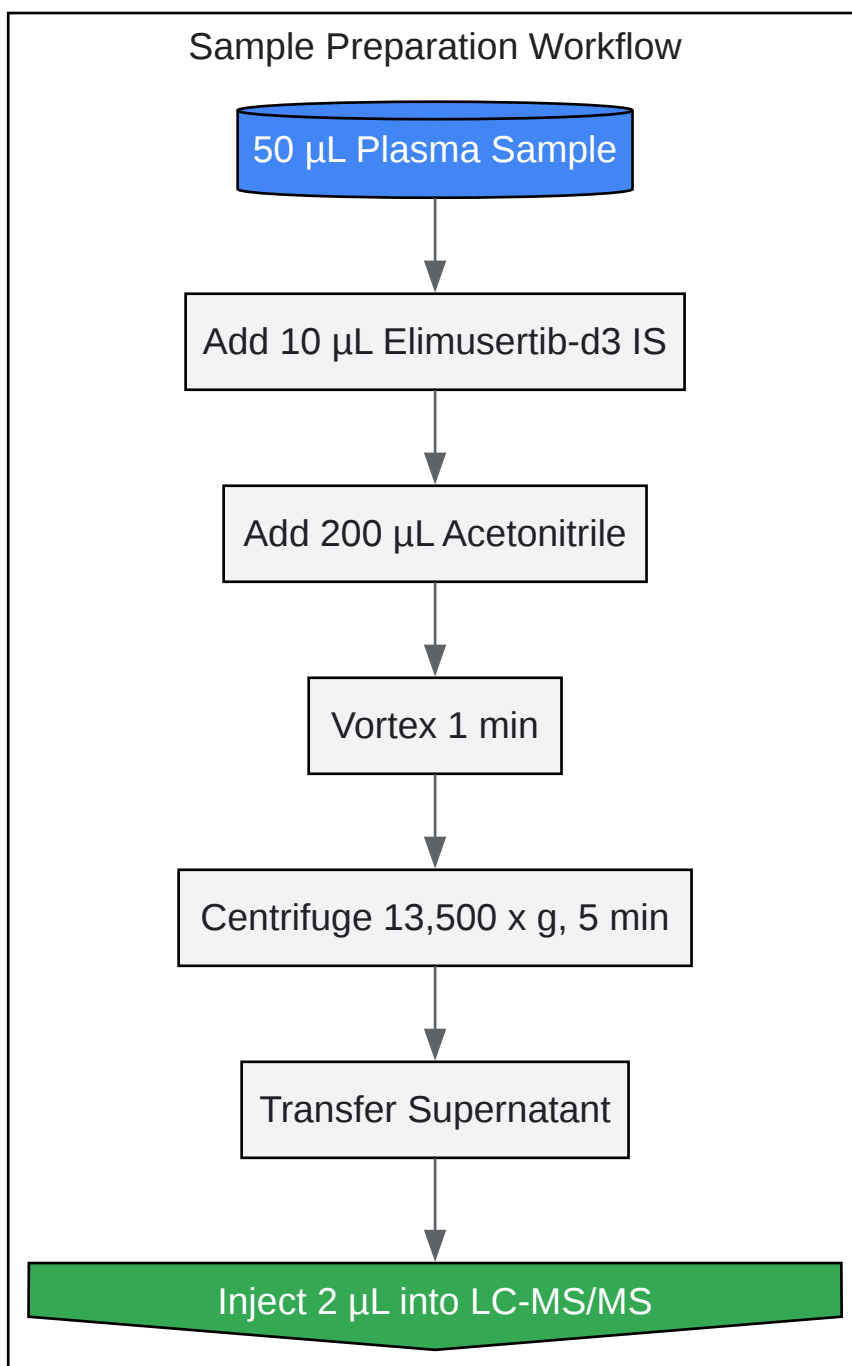
## Introduction

Elimusertib (BAY-1895344) is a small molecule inhibitor of ATR kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] By inhibiting ATR, Elimusertib prevents the repair of DNA damage, leading to synthetic lethality in cancer cells with existing defects in other DNA repair pathways, such as those with ATM mutations.[2] The quantification of Elimusertib in biological matrices is crucial for pharmacokinetic assessments in preclinical and clinical studies. This document provides a detailed protocol for the determination of Elimusertib concentrations in human plasma using a validated LC-MS/MS method with its deuterated stable isotope-labeled internal standard, **Elimusertib-d3**.

## Signaling Pathway of Elimusertib

Elimusertib targets the ATR kinase, a key component of the DNA damage response pathway. In response to DNA single-strand breaks and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1.<sup>[3]</sup> This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Elimusertib prevents the phosphorylation of Chk1 and other downstream effectors, abrogating the cell cycle checkpoint and leading to the accumulation of DNA damage, ultimately resulting in apoptotic cell death in cancer cells.<sup>[3][4]</sup>





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## References

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